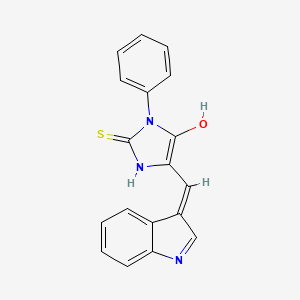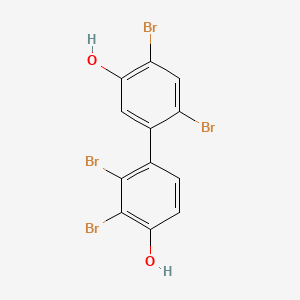
2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol is a brominated phenolic compound It is characterized by the presence of multiple bromine atoms and hydroxyl groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol typically involves the bromination of phenolic compounds. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pH conditions. For example, the bromination of phenol can be achieved using bromine in an aqueous solution with a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where phenolic precursors are treated with bromine or bromine-containing reagents in reactors designed to handle the exothermic nature of the reaction. The process may also include purification steps to isolate the desired product and remove any by-products.
化学反応の分析
Types of Reactions
2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form less brominated phenols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less brominated phenols or completely debrominated phenols.
Substitution: Phenolic compounds with various functional groups replacing the bromine atoms.
科学的研究の応用
2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of flame retardants and other brominated compounds.
作用機序
The mechanism of action of 2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol involves its interaction with biological molecules. The bromine atoms and hydroxyl groups can form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
- 2,4-Dibromophenol
- 2,6-Dibromophenol
- 3,5-Dibromophenol
Comparison
Compared to other dibromophenols, 2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol has additional bromine atoms and hydroxyl groups, which may enhance its reactivity and biological activity
特性
CAS番号 |
36511-35-0 |
|---|---|
分子式 |
C12H6Br4O2 |
分子量 |
501.79 g/mol |
IUPAC名 |
2,3-dibromo-4-(2,4-dibromo-5-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-7-4-8(14)10(18)3-6(7)5-1-2-9(17)12(16)11(5)15/h1-4,17-18H |
InChIキー |
CMQUQOHNANGDOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C2=CC(=C(C=C2Br)Br)O)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730846.png)
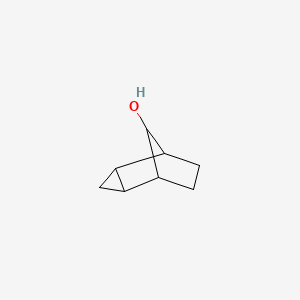
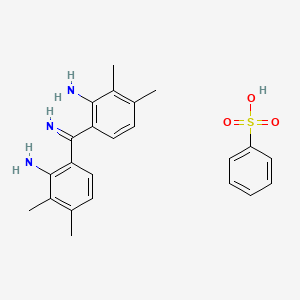
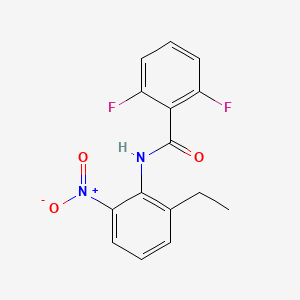
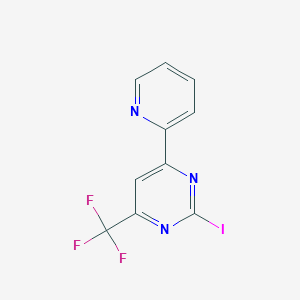
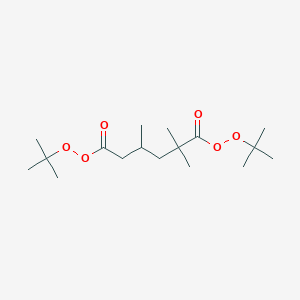
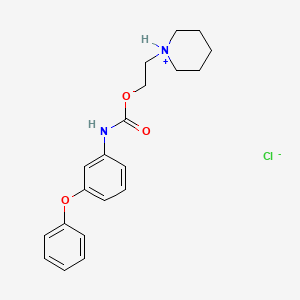
![2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730880.png)

![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
![butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime](/img/structure/B13730896.png)
![4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13730900.png)
